molecular formula C19H25N3O2 B5292435 1-(1H-imidazol-5-ylmethyl)-4-(3-phenylpropyl)piperidine-4-carboxylic acid

1-(1H-imidazol-5-ylmethyl)-4-(3-phenylpropyl)piperidine-4-carboxylic acid

Cat. No.: B5292435
M. Wt: 327.4 g/mol
InChI Key: LDWHEMYKHZOPIF-UHFFFAOYSA-N
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Description

1-(1H-imidazol-5-ylmethyl)-4-(3-phenylpropyl)piperidine-4-carboxylic acid is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound features a unique structure that combines an imidazole ring, a phenylpropyl group, and a piperidine carboxylic acid moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-imidazol-5-ylmethyl)-4-(3-phenylpropyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.

    Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the piperidine ring reacts with carbon dioxide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1H-imidazol-5-ylmethyl)-4-(3-phenylpropyl)piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace functional groups on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Hydroxide ions, amines

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

1-(1H-imidazol-5-ylmethyl)-4-(3-phenylpropyl)piperidine-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-5-ylmethyl)-4-(3-phenylpropyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenylpropyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The piperidine carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

1-(1H-imidazol-5-ylmethyl)-4-(3-phenylpropyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(1H-imidazol-5-ylmethyl)-4-(3-phenylpropyl)piperidine-4-carboxamide: This compound has a carboxamide group instead of a carboxylic acid group, which can affect its reactivity and biological activity.

    1-(1H-imidazol-5-ylmethyl)-4-(3-phenylpropyl)piperidine-4-methanol: This compound has a hydroxyl group instead of a carboxylic acid group, which can influence its solubility and pharmacokinetic properties.

    1-(1H-imidazol-5-ylmethyl)-4-(3-phenylpropyl)piperidine-4-nitrile: This compound has a nitrile group instead of a carboxylic acid group, which can alter its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

1-(1H-imidazol-5-ylmethyl)-4-(3-phenylpropyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c23-18(24)19(8-4-7-16-5-2-1-3-6-16)9-11-22(12-10-19)14-17-13-20-15-21-17/h1-3,5-6,13,15H,4,7-12,14H2,(H,20,21)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWHEMYKHZOPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CCCC2=CC=CC=C2)C(=O)O)CC3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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